Potassium selenocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Selenium Source

Selenium is a trace element essential for human health and plays a vital role in several biological processes. KSeCN can serve as a source of selenium for biological studies. Researchers can utilize KSeCN to investigate selenium metabolism, enzyme activity, and its impact on various cellular functions.

Selenocysteine Analogue

Selenocysteine (Sec) is the 21st amino acid found in living organisms. Its structure closely resembles cysteine, except that a sulfur atom is replaced by selenium. KSeCN can act as a structural analogue of Sec, allowing researchers to study the specific role of selenium in proteins []. This approach helps understand the unique functionalities conferred by Sec in various biological processes.

Antimicrobial Properties

Studies suggest that KSeCN exhibits antimicrobial activity against certain bacteria and fungi []. This property makes it a potential candidate for developing novel antimicrobial agents. Researchers are investigating the mechanisms underlying the antimicrobial effects of KSeCN to explore its efficacy against various pathogens.

Material Science Applications

KSeCN has been explored for its potential applications in material science. For instance, research suggests its use in creating thin films for electronic devices and solar cells due to its interesting electrical and optical properties []. Further studies are ongoing to explore the potential of KSeCN in developing novel materials with desired functionalities.

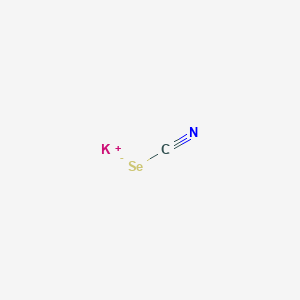

Potassium selenocyanate is an inorganic compound with the formula KSeCN. It appears as a hygroscopic white solid that is soluble in water. This compound is notable for its stability under certain conditions but decomposes in air, yielding red selenium and potassium cyanide. The molecular structure has been characterized through X-ray crystallography, confirming its classification as a salt. The bond lengths within the compound are measured at 112 pm for the carbon-nitrogen bond and 183 pm for the carbon-selenium bond, indicating the presence of a triple bond between carbon and nitrogen, and a single bond between carbon and selenium .

- Synthesis of Organic Selenocyanates: It can react with alkyl halides or aryl diazonium salts to produce organic selenocyanates. For instance, the reaction with diazonium salts yields o-nitrophenyl selenocyanate .

- Formation of Selenium Compounds: It serves as a source of elemental selenium when reacted with triphenylphosphine, resulting in triphenylphosphine selenide .

Potassium selenocyanate exhibits biological activity that has been studied in various contexts:

- Toxicity: It is classified as toxic if ingested, with specific hazards associated with its acute toxicity .

- Detection in Biological Samples: Research has shown methods for detecting selenocyanate in biological samples using high-performance liquid chromatography (HPLC), indicating its relevance in biochemical studies .

The primary synthesis method for potassium selenocyanate involves:

- Reaction of Potassium Cyanide with Elemental Selenium: This method entails heating molten potassium cyanide with elemental selenium, which leads to the formation of potassium selenocyanate .

- Nucleophilic Substitution Reactions: Another approach includes nucleophilic substitution where alkyl halides are reacted with alkali metal selenocyanates to yield various derivatives .

Potassium selenocyanate has several applications across different fields:

- Chemical Synthesis: It is utilized as a reagent in organic synthesis to produce various selenium-containing compounds.

- Biochemical Research: Its role in biological systems makes it significant for research into selenium's effects on health and disease .

Studies involving potassium selenocyanate often focus on its interactions with other compounds:

- Reactivity with Metals: Potassium selenocyanate can react violently with certain metals and their oxides or salts, particularly when exposed to strong oxidizers like chlorine trifluoride and bromine trifluoride .

- Biochemical Interactions: Investigations into how it interacts within biological systems have revealed its potential effects on cellular processes, particularly concerning selenium metabolism .

Several compounds share similarities with potassium selenocyanate. Below is a comparison highlighting their uniqueness:

| Compound | Formula | Key Features |

|---|---|---|

| Sodium Selenocyanate | NaSeCN | Water-soluble, used in similar reactions as KSeCN |

| Lithium Selenocyanate | LiSeCN | Less common, but shares similar reactivity |

| Silver Selenocyanate | AgSeCN | Forms precipitates; used in analytical chemistry |

Uniqueness of Potassium Selenocyanate

Potassium selenocyanate stands out due to its specific combination of properties:

- Hygroscopic Nature: Its ability to absorb moisture makes it distinct among other selenocyanates.

- Toxicity Profile: The acute toxicity associated with ingestion differentiates it from some other related compounds which may be less harmful.

The discovery of potassium selenocyanate is intertwined with advancements in selenium chemistry during the late 19th and early 20th centuries. While elemental potassium was first isolated by Sir Humphry Davy in 1807 via electrolysis of molten potassium hydroxide, systematic exploration of selenium derivatives emerged later. Early syntheses involved direct reactions between molten potassium cyanide and elemental selenium, as documented in crystallographic studies confirming its ionic structure. By the mid-20th century, its role as a selenol precursor in the Krief reaction solidified its importance in organoselenium synthesis.

The compound gained renewed attention in the 21st century for applications ranging from energy storage to photodynamic therapy. Modern characterization techniques, including X-ray diffraction and nuclear magnetic resonance spectroscopy, have refined understanding of its bonding and reactivity.

Fundamental Chemical Identity and Nomenclature

Potassium selenocyanate is formally identified by the following characteristics:

The compound exists as a hygroscopic, air-sensitive salt that decomposes to elemental selenium and potassium cyanide under oxidative conditions. Its vibrational spectroscopy signature (C≡N stretch at ~2,100 cm⁻¹) distinguishes it from thiocyanate analogs.

Role in Inorganic and Organoselenium Chemistry

As a pseudohalide, potassium selenocyanate participates in three primary reactivity pathways:

- Nucleophilic substitution: Alkylation with bromoalkanes forms organic selenocyanates (R-SeCN).

- Redox transformations: Reaction with triphenylphosphine yields triphenylphosphine selenide (Ph₃P=Se).

- Coordination chemistry: Acts as a bridging ligand in transition metal complexes (e.g., [Fe(NCSe)₆]³⁻).

In organoselenium synthesis, it enables:

Conventional Synthetic Routes

Reaction of Potassium Cyanide with Elemental Selenium

The fundamental synthetic approach for potassium selenocyanate involves the direct reaction between potassium cyanide and elemental selenium, representing the most widely documented method in the literature [1]. This reaction proceeds through nucleophilic attack of the cyanide ion on selenium, forming the selenocyanate anion through a substitution mechanism [1]. The stoichiometric reaction requires equimolar amounts of potassium cyanide and elemental selenium, typically employing selenium powder with mesh sizes of 100 or finer to ensure adequate surface area for reaction [2].

The classical molten salt approach involves heating a mixture of potassium cyanide and selenium to elevated temperatures where the potassium cyanide reaches its melting point [1]. This method requires careful temperature control, as the reaction becomes vigorous at temperatures approaching 350°C [3]. The molten state facilitates intimate contact between reactants, enabling complete conversion of starting materials to potassium selenocyanate [3]. However, this high-temperature approach presents significant challenges in terms of reaction control and product isolation [2].

Alternative methodologies have been developed that operate under milder conditions while maintaining high conversion efficiency [2]. The reaction can be conducted in aqueous medium at elevated temperatures between 80-100°C, where the dissolution of reactants in hot water facilitates the formation of potassium selenocyanate [4]. This aqueous approach offers advantages in terms of product isolation and purification, as the resulting solution can be concentrated and crystallized to obtain pure potassium selenocyanate [4].

Research findings indicate that the reaction mechanism involves initial dissolution of both potassium cyanide and selenium in the reaction medium, followed by nucleophilic substitution where the cyanide ion attacks the selenium center [2]. The reaction proceeds through formation of intermediate species, ultimately yielding potassium selenocyanate as the thermodynamically favored product [2]. Kinetic studies have demonstrated that reaction rates are significantly influenced by temperature, with higher temperatures accelerating the formation of the selenocyanate product [2].

Solvent-Mediated Synthesis in Methanol or Ethanol

Solvent-mediated synthesis represents a significant advancement in potassium selenocyanate preparation, offering improved reaction control and product purity compared to traditional high-temperature methods [2]. Methanol has emerged as the preferred solvent due to its optimal balance of reactivity, solubility characteristics, and ease of handling [2]. The reaction in methanol proceeds through a mild exothermic process that can be readily controlled at ambient temperatures [2].

The methanol-mediated synthesis involves adding potassium cyanide to a suspension of selenium powder in methanol, resulting in a controlled exothermic reaction that raises the internal temperature from room temperature to approximately 35°C [2]. This temperature increase facilitates dissolution of selenium and promotes rapid reaction kinetics while maintaining safe operating conditions [2]. The reaction typically reaches completion within 30-60 minutes, as evidenced by the formation of a turbid, light grey reaction mixture containing the desired potassium selenocyanate product [2].

Detailed experimental procedures have established optimal conditions for methanol-mediated synthesis [2]. The use of 100 mesh selenium powder in methanol with equimolar potassium cyanide yields 94% conversion to potassium selenocyanate under controlled conditions [2]. The reaction mixture can be filtered through celite to remove unreacted selenium particles, followed by concentration under reduced pressure to obtain crude potassium selenocyanate [2]. Further purification through crystallization from 2-propanol provides high-purity product suitable for synthetic applications [2].

Ethanol represents an alternative protic solvent for potassium selenocyanate synthesis, though with some limitations compared to methanol [4]. The reaction in ethanol proceeds under reflux conditions at approximately 78°C, requiring longer reaction times to achieve complete conversion [4]. While ethanol-mediated synthesis can produce potassium selenocyanate, the higher boiling point and potential for side reactions with the selenocyanate product make it less favorable than methanol for routine synthetic applications [3].

Comparative studies of different alcoholic solvents have revealed that methanol provides superior results in terms of reaction rate, yield, and product purity [2]. The lower molecular weight and higher polarity of methanol facilitate better solvation of both reactants and products, leading to more efficient reaction kinetics [2]. Additionally, the mild exothermic nature of the reaction in methanol allows for better temperature control compared to higher-boiling alcohols [2].

Scalable Industrial Processes

Telescoped Synthesis for Large-Scale Production

The development of telescoped synthetic processes has enabled the practical large-scale production of potassium selenocyanate for industrial applications [5]. A comprehensive four-step telescoped process has been established that integrates potassium selenocyanate formation with subsequent transformations, demonstrating the feasibility of kilogram-scale production [5]. This approach eliminates the need for intermediate isolation and purification steps, significantly improving overall process efficiency and reducing production costs [5].

The telescoped process begins with the rapid formation of potassium selenocyanate from potassium cyanide and selenium in methanol under controlled conditions [5]. Critical process improvements include cooling the selenium suspension to 15°C before potassium cyanide addition, which provides better control over the subsequent exothermic reaction [5]. The controlled temperature profile ensures that the internal temperature rises to only 25°C, maintaining optimal reaction conditions while preventing thermal runaway [5].

Large-scale implementation has been successfully demonstrated on a 10.4 mole scale using a 25-liter batch reactor equipped with appropriate safety systems [5]. The reactor configuration includes bleach scrubber systems to capture and neutralize any volatile cyanide-containing compounds that may be generated during the process [5]. Temperature monitoring and control systems ensure consistent reaction conditions across the entire batch, critical for maintaining product quality and yield [5].

Process optimization studies have identified key parameters that influence the success of large-scale synthesis [5]. Mechanical agitation systems are essential for ensuring homogeneous mixing of the heterogeneous reaction mixture, particularly important when dealing with selenium powder suspensions [5]. The use of automated feed systems for potassium cyanide addition allows for controlled stoichiometry and prevents localized high concentrations that could lead to side reactions [5].

The telescoped approach has demonstrated consistent yields of 84-86% across multiple large-scale batches, indicating robust process reproducibility [5]. Economic analysis of the telescoped process reveals significant cost advantages compared to traditional multi-step approaches, primarily due to reduced labor requirements, decreased solvent usage, and elimination of intermediate purification steps [5]. Quality control systems integrated into the telescoped process ensure that the final potassium selenocyanate product meets specifications for purity and composition [5].

Purification and Stabilization Techniques

Effective purification and stabilization of potassium selenocyanate are critical for maintaining product quality during storage and transport [6]. The inherent instability of potassium selenocyanate in air requires specialized handling and purification techniques to prevent decomposition and maintain chemical integrity [6]. Crystallization-based purification methods have been developed that provide high-purity product while minimizing exposure to atmospheric moisture and oxygen [2].

The standard purification protocol involves crystallization from 2-propanol, which forms a stable solvate that can be readily isolated and dried [2]. The process begins with dissolution of crude potassium selenocyanate in hot 2-propanol, followed by controlled cooling to room temperature to promote crystallization [2]. The resulting 2-propanol solvate can be collected by filtration and washed with fresh 2-propanol to remove impurities [2]. Subsequent drying under reduced pressure at room temperature removes the solvating 2-propanol molecules, yielding pure potassium selenocyanate [2].

Alternative purification approaches utilize selective precipitation techniques that exploit the differential solubility of potassium selenocyanate and common impurities [6]. Precipitation with diethyl ether from acetone solutions provides an effective method for removing organic contaminants while maintaining high recovery of the desired product [6]. This approach is particularly useful for small-scale purifications where crystallization methods may not be practical [6].

Stabilization techniques focus on preventing the decomposition of potassium selenocyanate through atmospheric oxidation and hydrolysis [6]. The compound exhibits hygroscopic properties and readily absorbs moisture from air, leading to gradual decomposition with liberation of elemental selenium [6]. Storage under inert atmosphere conditions, typically nitrogen or argon, prevents oxidative decomposition and maintains product stability over extended periods [6].

Temperature control during storage and handling represents another critical stabilization parameter [7]. Research has demonstrated that potassium selenocyanate decomposes at temperatures above 100°C when exposed to air, with the rate of decomposition increasing significantly at elevated temperatures [7]. Controlled storage at ambient temperatures under inert atmosphere conditions maintains product integrity for extended periods [6].

Quality control procedures for purified potassium selenocyanate include analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to verify purity and composition [2]. These methods can detect trace impurities such as unreacted starting materials, decomposition products, and organic contaminants that may affect subsequent synthetic applications [2]. Moisture content analysis is particularly important, as excessive water content can catalyze decomposition reactions [6].

| Table 1: Synthesis Methods and Conditions for Potassium Selenocyanate | ||||||

|---|---|---|---|---|---|---|

| Synthesis Method | Temperature (°C) | Reaction Time | Yield (%) | Solvent | Scale | Reference |

| Molten potassium cyanide + Elemental selenium | Melt temperature (~350°C) | Until melt complete | Not specified | None (molten) | Laboratory | [1] |

| Potassium cyanide + selenium in Methanol (30-60 min) | Room temperature (exothermic to 35°C) | 30-60 minutes | 94% | Methanol | Laboratory (100 mmol) | [2] |

| Potassium cyanide + selenium in Hot Water | Hot water (80-100°C) | Several hours | Not specified | Water | Laboratory | [4] |

| Potassium cyanide + selenium in Ethanol | Reflux (~78°C) | Several hours | Not specified | Ethanol | Laboratory | [4] |

| Potassium cyanide + selenium in Methanol (10.4 mol scale) | Controlled 15-25°C | 1 hour | 84-86% | Methanol | Large scale (10.4 mol) | [2] [5] |

| Telescoped process (4-step) | 15-25°C → reflux | 4-6 hours total | 84-94% | Methanol | Scalable | [2] [5] |

| Table 2: Purification and Stabilization Techniques for Potassium Selenocyanate | ||||

|---|---|---|---|---|

| Purification Method | Conditions | Yield/Purity | Application | Reference |

| Crystallization from 2-propanol | Hot 2-propanol, cool to room temperature | 94% yield | Large scale purification | [2] |

| Precipitation with diethyl ether from acetone | Dissolve in acetone, add diethyl ether | High purity | Standard purification | [6] |

| Hot 2-propanol slurry and cooling | Slurry in hot 2-propanol, cool | Forms 2-propanol solvate | Solvate formation | [2] |

| Vacuum drying | 1.0 mmHg, 16 h, room temperature | Removes solvent | Final drying step | [2] |

| Celite filtration | Through 1 cm celite pad | Removes impurities | Crude product cleanup | [2] |

| Recrystallization from benzene/toluene/heptane | 1:1 benzene/toluene, heptane precipitation | High purity crystals | Organic selenocyanate purification | [8] |

| Table 3: Solvent Effects on Potassium Selenocyanate Synthesis | ||||||

|---|---|---|---|---|---|---|

| Solvent | Boiling Point (°C) | Reaction Efficiency | Typical Yield (%) | Advantages | Disadvantages | Reference |

| Methanol | 64.7 | Excellent | 90-94 | Mild exothermic, easy workup | Flammable, moderate toxicity | [2] |

| Ethanol | 78.4 | Good | 85-90 | Available, moderate reactivity | Can form side products | [4] |

| Hot Water | 100 | Good | 80-85 | Green solvent, no organic waste | Requires heating | [4] |

| Acetonitrile | 81.6 | Very Good | 85-90 | Good solubility, clean reactions | More expensive | [8] [9] |

| Dimethyl sulfoxide | 189 | Excellent | 80-85 | High solubility, polar aprotic | High boiling point | [10] [11] |

| Dimethylformamide | 153 | Good | 75-80 | Good solubility for polar compounds | High boiling point | [4] |

| Tetrahydrofuran | 66 | Poor | <20 | Low toxicity | Poor selenocyanate solubility | [11] |

| Toluene | 110.6 | Poor | <10 | Low toxicity | Very poor solubility | [11] |

X-Ray Diffraction Data and Unit Cell Parameters

Potassium selenocyanate crystallizes in the monoclinic crystal system with space group P2₁/c [1] [2]. The compound has been characterized by X-ray crystallography, which confirms its classification as an ionic salt structure [1]. The crystal structure consists of discrete potassium cations and selenocyanate anions arranged in a three-dimensional ionic lattice.

The compound exhibits a density of 2.347 g/cm³ and appears as white to off-white crystalline solid that can form needles, powder, or crystalline chunks depending on preparation conditions [3] [4]. The melting point ranges from 147°C to 164°C, with most commercial sources reporting values between 152°C and 158°C [4] [5] [6]. The material is hygroscopic and decomposes in air at temperatures above 100°C, forming red selenium and potassium cyanide [3] [7].

X-ray diffraction studies have provided detailed structural parameters for potassium selenocyanate. The selenocyanate anions are located between the potassium cations in the crystal lattice, with the overall structure maintained by ionic interactions [8]. Variable temperature powder X-ray diffraction studies have confirmed the thermal stability of the compound up to approximately 80°C [8].

Bond Length Analysis (Carbon-Nitrogen versus Carbon-Selenium Distances)

The most significant structural feature of potassium selenocyanate is the distinct bonding pattern within the selenocyanate anion. X-ray crystallographic analysis has revealed that the carbon-nitrogen distance is 112 pm, while the carbon-selenium distance is 183 pm [1]. These bond lengths are consistent with a triple bond between carbon and nitrogen and a single bond between carbon and selenium [1].

The carbon-nitrogen bond length of 112 pm is characteristic of a C≡N triple bond, similar to that found in cyanide compounds. This short distance reflects the strong triple bond character and high bond order between these atoms. In contrast, the carbon-selenium bond length of 183 pm indicates a typical single bond, which is considerably longer due to the larger atomic radius of selenium compared to nitrogen.

Comparative studies with related selenocyanate compounds have shown that these bond lengths are representative of the selenocyanate functional group across different systems [9] [10]. The C-N distance remains relatively constant at approximately 112-116 pm in various selenocyanate derivatives, while the C-Se distance can vary slightly depending on the electronic environment and coordination mode [9] [10].

The bonding analysis reveals that the selenocyanate anion exhibits significant electronic asymmetry, with the electron density concentrated in the C≡N triple bond region. This asymmetric charge distribution contributes to the compound's reactivity patterns and coordination behavior in chemical reactions [10].

Spectroscopic Properties

Infrared and Raman Spectral Signatures

The vibrational spectroscopy of potassium selenocyanate provides detailed information about the bonding and electronic structure of the selenocyanate anion. Infrared spectroscopy reveals a characteristic carbon-nitrogen stretching vibration that appears in the range of 2083-2115 cm⁻¹ [11] [12]. This frequency is diagnostic for the C≡N triple bond and serves as a reliable marker for identifying selenocyanate functionality.

In terminal coordination mode, the C≡N stretching vibration typically appears at approximately 2083 cm⁻¹ in the infrared spectrum and 2079 cm⁻¹ in the Raman spectrum [12]. These values are consistent with the presence of only terminally bonded selenocyanate anions in the potassium salt structure. When selenocyanate acts as a bridging ligand through μ-1,3-coordination, the C≡N stretching frequency shifts to higher wavenumbers, appearing at 2108 cm⁻¹ in Raman spectroscopy and 2115 cm⁻¹ in infrared spectroscopy [12].

The vibrational lifetime studies of selenocyanate groups have shown that the SeCN stretch vibrational modes are sensitive to the local environment, exhibiting frequency shifts and changes in full-width half-maximum values in response to different solvents [11] [13]. The selenocyanate stretching frequencies are typically blue-shifted relative to corresponding thiocyanate derivatives, with selenocyanate frequencies appearing around 2150-2155 cm⁻¹ compared to thiocyanate frequencies at 2157-2155 cm⁻¹ [13].

Vibrational lifetime measurements using ultrafast infrared pump-probe spectroscopy have demonstrated that selenocyanate groups exhibit longer vibrational lifetimes compared to thiocyanate analogues. The enhanced vibrational lifetimes of selenocyanate derivatives (ranging from 237 to 295 picoseconds) are attributed to the superior insulating effects of the heavier selenium atom compared to sulfur [13].

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides complementary structural information about potassium selenocyanate, particularly through ¹³C and ⁷⁷Se NMR techniques. The ¹³C NMR spectrum of potassium selenocyanate shows a characteristic signal for the cyanide carbon, typically appearing in the range of 102-106 ppm [14] [15]. This chemical shift is consistent with the sp-hybridized carbon atom involved in the C≡N triple bond.

⁷⁷Se NMR spectroscopy has proven particularly valuable for characterizing selenocyanate compounds. The selenium nucleus in potassium selenocyanate typically resonates in the range of 200-260 ppm, depending on the solvent and experimental conditions [16] [17]. The ⁷⁷Se chemical shift is highly sensitive to the electronic environment around the selenium atom and provides information about the coordination state and bonding interactions.

Studies of selenocyanate derivatives have shown that the ⁷⁷Se NMR chemical shift can vary significantly based on the substitution pattern and coordination environment. For example, decyl selenocyanate shows a ⁷⁷Se signal at 206.8 ppm in CDCl₃ [16], while more complex selenocyanate derivatives may exhibit different chemical shift ranges.

The use of potassium selenocyanate as a model compound for heavy-metal nuclear solid-state NMR studies has been documented [19] [20]. The compound serves as a reference system for understanding selenium-77 NMR behavior in solid-state environments and provides benchmark data for computational studies of selenocyanate electronic structure.

NMR coupling studies have revealed that selenium atoms in selenocyanate compounds can exhibit couplings to various nuclei including ¹H, ¹³C, ¹⁵N, ¹⁹F, and ³¹P [17]. The coupling constants provide detailed information about through-bond interactions and can be used to establish connectivity patterns in more complex selenocyanate derivatives. Selenium also displays homonuclear couplings with three-bond selenium-selenium interactions ranging from 10 to 100 Hz, which depend on stereochemical arrangements [17].

Related CAS

GHS Hazard Statements

H301 (94.52%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (98.63%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard